Cas no 1467481-62-4 (4-(2-bromo-5-methoxyphenyl)butan-1-amine)

4-(2-Bromo-5-methoxyphenyl)butan-1-amine is a brominated aromatic amine derivative featuring a methoxy substituent and a butylamine side chain. This compound is of interest in synthetic organic chemistry, particularly as a versatile intermediate for pharmaceutical and agrochemical applications. The bromine atom at the 2-position offers a reactive site for further functionalization via cross-coupling reactions, while the methoxy group enhances electron density, influencing reactivity patterns. The primary amine moiety enables derivatization through amidation or reductive alkylation. Its structural features make it suitable for constructing complex molecules in medicinal chemistry research, including potential bioactive scaffolds. Careful handling is advised due to the reactivity of the bromo and amine functional groups.
4-(2-bromo-5-methoxyphenyl)butan-1-amine structure
1467481-62-4 structure
商品名:4-(2-bromo-5-methoxyphenyl)butan-1-amine
CAS番号:1467481-62-4
MF:C11H16BrNO
メガワット:258.154842376709
CID:6226030
PubChem ID:65325955

4-(2-bromo-5-methoxyphenyl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • 4-(2-bromo-5-methoxyphenyl)butan-1-amine
    • EN300-1939258
    • CS-0286669
    • 1467481-62-4
    • AKOS014661023
    • インチ: 1S/C11H16BrNO/c1-14-10-5-6-11(12)9(8-10)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3
    • InChIKey: ALGWPBQOMPRARZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C=C1CCCCN)OC

計算された属性

  • せいみつぶんしりょう: 257.04153g/mol
  • どういたいしつりょう: 257.04153g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

4-(2-bromo-5-methoxyphenyl)butan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1939258-10.0g
4-(2-bromo-5-methoxyphenyl)butan-1-amine
1467481-62-4
10g
$5037.0 2023-05-31
Enamine
EN300-1939258-0.1g
4-(2-bromo-5-methoxyphenyl)butan-1-amine
1467481-62-4
0.1g
$741.0 2023-09-17
Enamine
EN300-1939258-1g
4-(2-bromo-5-methoxyphenyl)butan-1-amine
1467481-62-4
1g
$842.0 2023-09-17
Enamine
EN300-1939258-0.05g
4-(2-bromo-5-methoxyphenyl)butan-1-amine
1467481-62-4
0.05g
$707.0 2023-09-17
Enamine
EN300-1939258-5g
4-(2-bromo-5-methoxyphenyl)butan-1-amine
1467481-62-4
5g
$2443.0 2023-09-17
Enamine
EN300-1939258-10g
4-(2-bromo-5-methoxyphenyl)butan-1-amine
1467481-62-4
10g
$3622.0 2023-09-17
Enamine
EN300-1939258-1.0g
4-(2-bromo-5-methoxyphenyl)butan-1-amine
1467481-62-4
1g
$1172.0 2023-05-31
Enamine
EN300-1939258-0.25g
4-(2-bromo-5-methoxyphenyl)butan-1-amine
1467481-62-4
0.25g
$774.0 2023-09-17
Enamine
EN300-1939258-0.5g
4-(2-bromo-5-methoxyphenyl)butan-1-amine
1467481-62-4
0.5g
$809.0 2023-09-17
Enamine
EN300-1939258-2.5g
4-(2-bromo-5-methoxyphenyl)butan-1-amine
1467481-62-4
2.5g
$1650.0 2023-09-17

4-(2-bromo-5-methoxyphenyl)butan-1-amine 関連文献

4-(2-bromo-5-methoxyphenyl)butan-1-amineに関する追加情報

Chemical Profile of 4-(2-bromo-5-methoxyphenyl)butan-1-amine (CAS No. 1467481-62-4)

4-(2-bromo-5-methoxyphenyl)butan-1-amine, identified by its CAS number 1467481-62-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a butan-1-amine side chain attached to a brominated and methoxy-substituted phenyl ring, has garnered attention due to its structural features and potential biological activities. The presence of both bromine and methoxy groups enhances its reactivity, making it a valuable intermediate in the synthesis of more complex pharmacophores.

The structural motif of 4-(2-bromo-5-methoxyphenyl)butan-1-amine is particularly noteworthy for its versatility in drug design. The phenyl ring, modified by electron-withdrawing and electron-donating groups, can influence the compound's electronic properties and interactions with biological targets. Specifically, the bromine atom at the 2-position increases electrophilicity, facilitating nucleophilic substitution reactions, while the methoxy group at the 5-position introduces steric bulk and potential hydrogen bonding capabilities. This combination makes the compound a promising candidate for further derivatization and exploration in medicinal chemistry.

In recent years, there has been growing interest in developing novel therapeutic agents that leverage similar structural scaffolds. The amine functionality at the terminal end of the butan chain provides a site for further chemical modifications, allowing for the creation of bioactive molecules with tailored properties. For instance, researchers have explored analogs of this compound in the search for new treatments for neurological disorders, where precise modulation of receptor binding affinities is crucial.

One of the most compelling aspects of 4-(2-bromo-5-methoxyphenyl)butan-1-amine is its potential role as a precursor in the synthesis of small-molecule drugs. The bromine substituent is particularly useful in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are fundamental in constructing biaryl systems found in many bioactive molecules. Additionally, the methoxy group can be oxidized to an ether or converted into an aldehyde or ketone, expanding its synthetic utility.

Recent studies have highlighted the importance of phenyl-based amine derivatives in medicinal chemistry. For example, compounds with similar structural features have been investigated for their potential as kinase inhibitors or as modulators of G-protein coupled receptors (GPCRs). The unique electronic distribution within 4-(2-bromo-5-methoxyphenyl)butan-1-amine may confer selectivity for certain biological targets, making it an attractive scaffold for structure-based drug design.

The synthesis of 4-(2-bromo-5-methoxyphenyl)butan-1-amine typically involves multi-step organic transformations starting from commercially available precursors. A common route includes bromination of 5-methoxybenzyl alcohol followed by reduction to yield the corresponding amine. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the phenyl ring with high regioselectivity. These synthetic strategies highlight the compound's accessibility and flexibility for further chemical manipulation.

In terms of biological activity, preliminary studies suggest that 4-(2-bromo-5-methoxyphenyl)butan-1-amine may exhibit properties relevant to therapeutic intervention. While specific pharmacological data remains limited due to ongoing research efforts, analogs with similar structures have shown promise in preclinical models. The compound's ability to interact with biological macromolecules makes it a candidate for further investigation into its potential applications in drug discovery.

The pharmaceutical industry continues to explore novel chemical entities like 4-(2-bromo-5-methoxyphenyl)butan-1-amine as part of their drug development pipelines. The integration of computational chemistry and high-throughput screening techniques has accelerated the process of identifying promising candidates for further optimization. These advancements underscore the importance of versatile intermediates like this compound in modern drug discovery efforts.

From a chemical perspective, 4-(2-bromo-5-methoxyphenyl)butan-1-amine exemplifies the strategic use of functional groups to achieve desired molecular properties. Its combination of reactivity and structural features positions it as a valuable building block for synthetic chemists and medicinal chemists alike. As research progresses, new applications and derivatives are likely to emerge, further solidifying its role in pharmaceutical innovation.

In conclusion,4-(2-bromo-5-methoxyphenyl)butan-1-amine (CAS No. 1467481-62-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural attributes make it a versatile intermediate for synthesizing more complex bioactive molecules. Continued investigation into its properties and applications will undoubtedly contribute to advancements in medicinal chemistry and therapeutic innovation.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd